2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride
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Overview
Description
2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O2 and a molecular weight of 270.156 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridinecarboxaldehyde with ethanolamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-methoxy-2-pyridinecarboxaldehyde
- Ethanolamine
- 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol
Uniqueness
2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
94166-61-7 |
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Molecular Formula |
C9H17Cl2N3O2 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-[(3-amino-6-methoxypyridin-2-yl)methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-14-9-3-2-7(10)8(12-9)6-11-4-5-13;;/h2-3,11,13H,4-6,10H2,1H3;2*1H |
InChI Key |
KFGCRCZCXZOACO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)CNCCO.Cl.Cl |
Origin of Product |
United States |
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